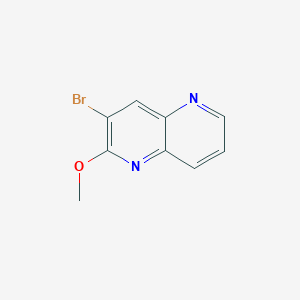

3-Bromo-2-methoxy-1,5-naphthyridine

Descripción

Propiedades

IUPAC Name |

3-bromo-2-methoxy-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-9-6(10)5-8-7(12-9)3-2-4-11-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIVTSWBCOLRPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=N1)C=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination and methoxylation reactions .

Industrial Production Methods: Industrial production of 3-Bromo-2-methoxy-1,5-naphthyridine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

3-Bromo-2-methoxy-1,5-naphthyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-methoxy-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the nature of the target .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 3-Bromo-2-methoxy-1,5-naphthyridine

- CAS Number : 1383468-70-9 (as per product information) .

- Molecular Formula : C₉H₇BrN₂O (calculated from structural analogs in evidence) .

- Molecular Weight : ~253.10 g/mol .

Structural Features :

- A bicyclic aromatic system with bromine at position 3, methoxy (-OCH₃) at position 2, and nitrogen atoms at positions 1 and 3.

- The methoxy group acts as an electron-donating substituent, modulating electronic density and reactivity at adjacent positions .

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties

Key Observations :

- Electronic Effects : The methoxy group in this compound enhances electron density at C2 and adjacent positions, contrasting with electron-withdrawing groups (e.g., Cl, F) in analogs like 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine .

- Reactivity: Bromine at C3 in 3-bromo-1,5-naphthyridine facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira), while the methoxy group in this compound may sterically hinder or direct reactivity to specific positions .

Table 2: Reactivity Comparison

Key Findings :

- Halogen Interactions : In 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine, fluorine’s electronegativity enhances the leaving-group ability of bromine at C8, facilitating nucleophilic substitutions .

Stability and Handling

- Thermal Stability : Brominated 1,5-naphthyridines are generally stable under inert atmospheres but may decompose upon prolonged exposure to light or moisture .

- Solubility: Methoxy groups improve solubility in polar solvents (e.g., DMSO, methanol) compared to non-polar analogs like 3-bromo-1,5-naphthyridine .

Actividad Biológica

3-Bromo-2-methoxy-1,5-naphthyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current scientific literature.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 2-position of the naphthyridine ring. Its molecular formula is , with a molecular weight of approximately 239.07 g/mol. The unique combination of these substituents contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of key bacterial enzymes or disruption of cell wall synthesis, leading to bactericidal effects.

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HL-60 (leukemia) cells. The compound appears to induce apoptosis through mechanisms such as DNA intercalation and modulation of apoptotic pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 15.0 | Apoptosis induction | |

| HL-60 | 10.5 | DNA intercalation | |

| A549 (Lung cancer) | 12.0 | Caspase activation |

The biological activity of this compound is attributed to its interaction with specific molecular targets. Studies suggest that it may inhibit enzymes involved in cell proliferation or modulate receptor activities critical for cancer cell survival.

- Enzyme Inhibition: The compound may inhibit topoisomerases, which are essential for DNA replication.

- Receptor Modulation: It can act on various receptors influencing cellular signaling pathways related to growth and apoptosis.

Study on Antimicrobial Properties

In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various naphthyridine derivatives, including this compound. The results indicated strong activity against multiple bacterial strains, highlighting its potential as a lead compound in developing new antibiotics .

Study on Anticancer Effects

A recent investigation published in PMC assessed the cytotoxic effects of naphthyridine derivatives on human cancer cell lines. The study found that compounds similar to this compound exhibited significant anticancer activity through apoptosis induction and DNA damage .

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2-methoxy-1,5-naphthyridine?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Direct Bromination : Bromination of 1,5-naphthyridine derivatives using Br₂ in CCl₄ under reflux, followed by pyridine-mediated stabilization to yield mono- or di-brominated products. For example, 1,5-naphthyridine reacts with Br₂ to produce 3-bromo-1,5-naphthyridine and its dibrominated analog, with yields of 27% and 10%, respectively .

- Halogenolysis of Naphthyridinones : Heating tautomeric 1,5-naphthyridinones with phosphoryl bromide (POBr₃) or phosphoryl chloride (POCl₃) to replace hydroxyl groups with halogens. This method is particularly effective for introducing bromine at specific positions .

- Key Considerations : Optimizing reaction time and stoichiometry is critical to minimizing di-brominated byproducts.

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Use a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% as per commercial standards) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and bromine positions).

- Mass Spectrometry (MS) : Exact mass analysis (e.g., ESI-MS) to validate molecular weight (e.g., observed m/z for C₉H₇BrN₂O: 253.97) .

Q. What are the typical challenges in bromination reactions of 1,5-naphthyridine derivatives?

- Methodological Answer :

- Regioselectivity : Bromination often yields mixtures (e.g., 3-bromo and 3,7-dibromo products) due to similar reactivity at adjacent positions. Adjusting solvent polarity (e.g., using pyridine as a coordinating agent) can improve selectivity .

- Byproduct Formation : Di-brominated byproducts may require column chromatography for separation.

- Reaction Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before over-bromination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in bromination of 1,5-naphthyridine substrates?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-deficient positions.

- Catalytic Additives : Pyridine or Lewis acids (e.g., FeBr₃) direct bromine to specific sites by stabilizing transition states .

- Temperature Control : Lower temperatures (e.g., 0–25°C) favor mono-bromination, while higher temperatures promote di-substitution .

Q. What computational methods are suitable for predicting regioselectivity in electrophilic substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify nucleophilic sites. For example, DFT studies on 1,5-naphthyridine derivatives reveal higher electron density at the 3-position, aligning with experimental bromination patterns .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states to refine reaction pathways.

- Validation : Compare computational predictions with experimental NMR/X-ray crystallography data .

Q. How do steric and electronic factors influence substitution patterns in this compound derivatives?

- Methodological Answer :

- Electronic Effects : The methoxy group at C-2 is electron-donating, directing electrophiles to C-3 (para to methoxy). Bromine’s electron-withdrawing nature further deactivates adjacent positions, limiting subsequent substitution .

- Steric Hindrance : Bulky substituents at C-2 (e.g., methoxy) block electrophilic attack at C-1 and C-4.

- Case Study : 3-Bromo-8-chloro-1,5-naphthyridine synthesis required NaOEt/EtOH to mitigate steric clashes between substituents .

Q. What are the applications of this compound in coordination chemistry?

- Methodological Answer :

- Ligand Design : The compound serves as a precursor for nitrogen-donor ligands. For example, 4-diphenylphosphino-1,5-naphthyridine derivatives form luminescent Cu(I) complexes with potential catalytic applications .

- Polymer Synthesis : Bridging ligands like 1,5-naphthyridine enable one-dimensional coordination polymers with transition metals (e.g., W(CO)₅ complexes) .

- Characterization : Use X-ray crystallography to confirm binding modes and UV-Vis spectroscopy to study photophysical properties .

Contradictions and Analytical Considerations

- Bromination Yields : reports 27% yield for mono-bromination, but other methods (e.g., halogenolysis) may offer higher efficiency. Researchers should compare solvent systems (CCl₄ vs. POBr₃) .

- Safety Protocols : TCI America emphasizes rigorous storage conditions (0–6°C for some derivatives) and disposal compliance, conflicting with non-specialized lab practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.